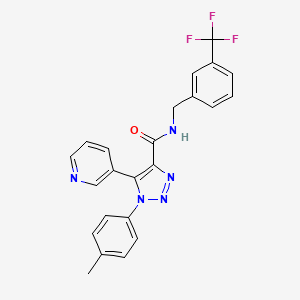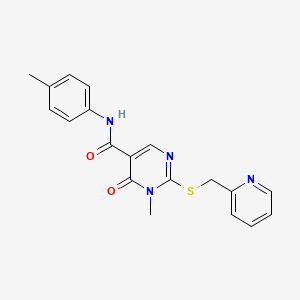![molecular formula C22H21N3O7S2 B2765407 Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 1223833-33-7](/img/no-structure.png)
Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C22H21N3O7S2 and its molecular weight is 503.54. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Degradation Studies and Environmental Impact
Microbial Degradation : Research has shown the capability of certain microorganisms like Aspergillus niger to degrade compounds such as chlorimuron-ethyl, which shares a sulfonylurea structure similar to the query compound. This degradation is essential for mitigating the environmental impact of sulfonylurea herbicides on soil and water contamination. The study by Sharma et al. (2012) outlines the degradation pathways involving cleavage of the sulfonylurea bridge and sulfonylamide linkage, leading to the formation of various metabolites (Sharma, Banerjee, & Choudhury, 2012).
Biodegradation by Rhodococcus sp. : Another study highlights the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1, offering insights into microbial strategies for the removal of persistent herbicides. The research identified multiple biodegradation products and proposed possible degradation pathways, emphasizing the role of microbial processes in environmental remediation (Li et al., 2016).
Synthesis and Characterization for Potential Applications
Antimicrobial Agents : The synthesis and characterization of new compounds with potential antimicrobial properties have been explored. For example, Desai et al. (2007) investigated new quinazolines as potential antimicrobial agents, providing a basis for the development of novel therapeutics targeting resistant microbial strains (Desai, Shihora, & Moradia, 2007).
Crystal Packing and Molecular Interactions : Studies on compounds like ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have contributed to understanding the role of non-hydrogen bonding interactions such as N⋯π and O⋯π in crystal packing. This research provides valuable insights into the molecular design for improved material stability and functionality (Zhang, Wu, & Zhang, 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate involves the reaction of several starting materials to form the final compound. The synthesis pathway includes several steps, including protection, deprotection, and coupling reactions.", "Starting Materials": [ "4-methoxybenzoic acid", "ethyl 2-bromoacetate", "thiourea", "sodium hydride", "sodium methoxide", "benzoyl chloride", "sodium bicarbonate", "acetic anhydride", "sulfuric acid", "acetic acid", "ethanol" ], "Reaction": [ "Protection of 4-methoxybenzoic acid with ethyl 2-bromoacetate and sodium hydride to form ethyl 4-methoxybenzoate", "Deprotection of ethyl 4-methoxybenzoate with sodium methoxide to form 4-methoxybenzoic acid", "Coupling of 4-methoxybenzoic acid with thiourea and sulfuric acid to form 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Protection of 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol with benzoyl chloride and sodium bicarbonate to form 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl benzoate", "Deprotection of 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl benzoate with acetic anhydride and acetic acid to form 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl sulfonic acid", "Coupling of 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl sulfonic acid with ethyl chloroacetate and sodium hydride to form Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate" ] } | |
CAS-Nummer |
1223833-33-7 |
Produktname |
Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate |
Molekularformel |
C22H21N3O7S2 |
Molekulargewicht |
503.54 |
IUPAC-Name |
ethyl 4-[[2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O7S2/c1-3-32-21(28)14-4-6-15(7-5-14)24-19(26)13-33-22-23-12-18(20(27)25-22)34(29,30)17-10-8-16(31-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI-Schlüssel |
HYLQQQLBVQWOCG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2765324.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2765325.png)
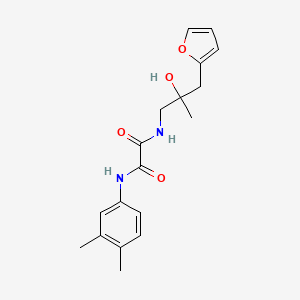
![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)
![3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2765335.png)
![2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide](/img/structure/B2765336.png)
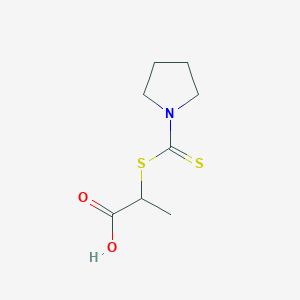
![Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2765339.png)

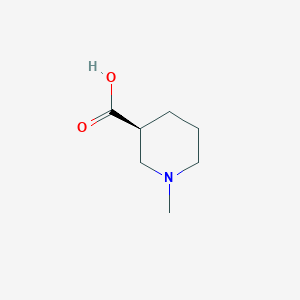

![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2765344.png)
